Digiferruginol

Antiviral PRRSV Selectivity Index

Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone, ≥98% HPLC) serves as a selective PRRSV reference (IC50 80.5 µM, SI=19.9) and cytotoxicity-negative probe (no activity at 10 µM in HCT-8, Bel7402, BGC-823, A549, A2780 panels). Its distinct 1-OH/2-CH2OH substitution enables SAR dissection versus analogs. • PRRSV SI=19.9 (vs. hederagenin SI=13.1) • Non-cytotoxic at 10 µM • Anti-parasitic: E. histolytica, G. intestinalis • NMR/MS verified • Ships with cold-chain globally

Molecular Formula C15H10O4
Molecular Weight 254.24 g/mol
CAS No. 24094-45-9
Cat. No. B1217892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigiferruginol
CAS24094-45-9
Synonyms1-hydroxy-2-(hydroxymethyl)anthraquinone
digiferruginol
Molecular FormulaC15H10O4
Molecular Weight254.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O
InChIInChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2
InChIKeyJCZCSQSSSAHDCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digiferruginol Sourcing & Characterization


Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone, C15H10O4, MW 254.24 g/mol) is a naturally occurring anthraquinone first isolated from *Morinda parvifolia* and subsequently identified in various plant genera including *Digitalis*, *Knoxia*, and *Rubia* [1][2]. As a polycyclic aromatic dione featuring a 1-hydroxy-2-hydroxymethyl substitution pattern on the anthracene-9,10-dione scaffold, this compound exhibits physicochemical properties that inform its handling and potential applications: a topological polar surface area (TPSA) of 74.6 Ų and a predicted logP of 2.6, indicating moderate lipophilicity suitable for membrane permeability studies [1][3]. The compound is commercially available as a reference standard with ≥98% purity (HPLC), and its identity and purity can be confirmed via NMR and MS analysis [4].

Identity HPLC-verified natural anthraquinone reference standard
Physicochemical Profile Moderate lipophilicity may support membrane permeability research
Procurement Context Compound-specific sourcing for anthraquinone structure-activity studies

Digiferruginol Over Generic Analogs


The anthraquinone chemical space exhibits profound functional divergence driven by subtle structural variations in hydroxylation and substitution patterns. Digiferruginol's unique 1-hydroxy-2-hydroxymethyl substitution confers a distinct biological fingerprint that cannot be extrapolated from closely related congeners such as 2-hydroxymethylanthraquinone (lacking 1-OH), 1-hydroxy-2-methylanthraquinone (lacking the hydroxymethyl group), or damnacanthal (bearing a 2-formyl group) [1][2]. Even within the same isolation study, these structural analogs display non-overlapping activity profiles, underscoring that anthraquinone procurement for specific research objectives necessitates compound-level specificity rather than class-level substitution [3].

! 2-Hydroxymethylanthraquinone lacks the 1-hydroxy group and may shift bioactivity away from antiviral selectivity.
! Damnacanthal (2-formyl substitution) exhibits potent kinase inhibition; its profile does not substitute for Digiferruginol's anti-protozoan and antiviral endpoints.
! Class-level anthraquinone procurement may not reproduce the specific selectivity pattern reported for Digiferruginol.

Digiferruginol Differentiation Evidence


Distinct Antiviral Selectivity vs. Hederagenin

In a head-to-head evaluation of compounds isolated from *Chirita longgangensis* var. *hongyao*, Digiferruginol demonstrated a higher selectivity index (SI = 19.9) against porcine respiratory and reproductive syndrome virus (PRRSV) compared to the triterpenoid hederagenin (SI = 13.1), despite exhibiting a higher IC50 value (80.5 ± 16.9 µM vs. 43.2 ± 7.4 µM) [1][2].

Antiviral Selectivity vs. Hederagenin
Head-to-head
Digiferruginol SI = 19.9 (IC50 80.5 ± 16.9 µM)
Hederagenin SI = 13.1 (IC50 43.2 ± 7.4 µM)
Supports antiviral selectivity assessment in PRRSV assay context
CPE method; PRRSV-infected cells; head-to-head comparison
Antiviral PRRSV Selectivity Index

Non-Cytotoxic Profile in Cancer Cell Lines

In a comprehensive cytotoxicity screen against five human cancer cell lines (HCT-8 colon, Bel7402 liver, BGC-823 gastric, A549 lung, and A2780 ovarian), Digiferruginol exhibited no detectable cytotoxic activity at 1 × 10⁻⁵ mol/L (10 µM) [1]. This profile sharply contrasts with the potent cytotoxicity of structurally related anthraquinones such as damnacanthal, which displays IC50 values ranging from 3.80 µM (MCF-7 breast cancer) to 21.1 µM (HL-60 leukemia) [2][3], and 1-hydroxy-2-methylanthraquinone, which exhibits an IC50 of approximately 4.0 µM against AGS gastric adenocarcinoma cells .

Cytotoxicity Profile vs. Analogs
Context-dependent
No activity at 10 µM (HCT-8, Bel7402, BGC-823, A549, A2780)
Damnacanthal IC50 = 3.80–21.1 µM; 1-hydroxy-2-methylanthraquinone IC50 ≈ 4.0 µM
Supports cytotoxicity endpoint review as low-cytotoxicity control
Cross-study comparison; 10 µM test concentration
Cytotoxicity Cancer Cell Lines Selectivity

Anti-Protozoan Activity vs. Damnacanthal Kinase Inhibition

Digiferruginol (1-hydroxy-2-hydroxymethylanthraquinone) demonstrated activity against the intestinal protozoa *Entamoeba histolytica* and *Giardia intestinalis*, with a statistically significant reduction in parasite viability compared to untreated controls [1]. This anti-protozoan profile is distinct from the mechanism of action of the structurally related anthraquinone damnacanthal, which acts as a potent and selective p56lck tyrosine kinase inhibitor with an IC50 of 17 nM for autophosphorylation and 620 nM for exogenous substrate phosphorylation [2]. The difference in potency and target class underscores the functional divergence driven by the 2-formyl (damnacanthal) versus 2-hydroxymethyl (Digiferruginol) substitution.

Anti-Protozoan vs. Kinase Inhibition
Context-dependent
Active against E. histolytica and G. intestinalis (IC50 not reported)
Damnacanthal: p56lck autophosphorylation IC50 = 17 nM
Supports anti-protozoan screening context; mechanism distinct from kinase inhibition
Protozoan viability assays; kinase assay comparison
Anti-protozoan Entamoeba Giardia

1-Hydroxy Substitution Shifts Bioactivity Profile

The des-hydroxy analog 2-hydroxymethylanthraquinone (compound 5) significantly inhibited nitric oxide (NO) production with an IC50 of 28.4 µM [1]. In contrast, Digiferruginol (bearing the 1-hydroxy group) showed no cytotoxic activity at 10 µM against multiple cancer cell lines in a separate comprehensive screen [2]. While these assays measure different endpoints, the comparative data illustrate that the presence of the 1-hydroxy group in Digiferruginol alters the biological activity profile relative to its simpler 2-hydroxymethyl congener, shifting away from NO inhibition toward a more selective antiviral/anti-protozoan signature.

1-OH Substitution Effect
Class-level
Digiferruginol: no cytotoxicity at 10 µM
2-Hydroxymethylanthraquinone: NO inhibition IC50 = 28.4 µM
Supports SAR interpretation of 1-hydroxy substitution on bioactivity profile
Different assays; class-level inference
NO Inhibition Structure-Activity Relationship

Digiferruginol Research Applications


Antiviral Selectivity in PRRSV Models

Researchers investigating antiviral agents with favorable selectivity indices can employ Digiferruginol as a reference compound in PRRSV studies. Its SI of 19.9, superior to the co-occurring triterpenoid hederagenin (SI = 13.1) [1][2], provides a benchmark for evaluating novel antiviral candidates in porcine reproductive and respiratory syndrome models. Procurement of this specific compound enables direct comparative studies and validation of antiviral assay reproducibility.

Negative Control for Cytotoxicity Screens

Given Digiferruginol's demonstrated lack of cytotoxicity at 10 µM across HCT-8, Bel7402, BGC-823, A549, and A2780 cancer cell lines [3], it serves as an ideal negative control or selectivity probe in cytotoxicity screening campaigns. Researchers can use Digiferruginol to benchmark assay windows and to differentiate specific cytotoxic effects of more potent anthraquinone analogs such as damnacanthal or 1-hydroxy-2-methylanthraquinone.

Anti-Protozoan Lead Discovery & SAR

Digiferruginol's activity against *Entamoeba histolytica* and *Giardia intestinalis* [4] positions it as a starting point for anti-parasitic lead optimization. Its distinct mechanism relative to the kinase-inhibiting damnacanthal (p56lck IC50 = 17 nM) [5] makes it a valuable tool for dissecting the structural determinants of anthraquinone activity against protozoan targets versus mammalian kinases.

SAR Studies of Anthraquinone Substitution

The quantitative differentiation between Digiferruginol (1-hydroxy-2-hydroxymethyl) and its analogs 2-hydroxymethylanthraquinone (lacking 1-OH) and 1-hydroxy-2-methylanthraquinone (lacking the hydroxymethyl group) supports SAR investigations [2][3]. Digiferruginol's unique activity profile enables researchers to interrogate the specific contributions of the 1-hydroxy and 2-hydroxymethyl substituents to biological outcomes in antiviral, cytotoxic, and anti-parasitic contexts.

Application
Selection Property
Validation Focus
PRRSV antiviral selectivity research
Reported selectivity index benchmark
Antiviral assay reproducibility
Cytotoxicity assay context in cancer cell lines
Low cytotoxicity at tested concentration
Cytotoxicity endpoint differentiation
Anti-protozoan screening studies
Reported anti-protozoan activity
Protozoan viability assay conditions
Anthraquinone structure-activity relationship studies
1-Hydroxy substitution effect
Bioactivity profile comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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